
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid” is a boronic acid derivative. It is also known by other names such as “(4-Carbomethoxyphenyl)boronic acid”, “4-Carbomethoxybenzeneboronic acid”, “4-Methoxycarbonylbenzeneboronic acid”, “4-borono-benzoic acid 1-methyl ester”, “p-(Methoxycarbonyl)boronic acid”, “p-(Methoxycarbonyl)phenylboronic acid”, “p-borono-benzoic acid methyl ester”, “Methyl 4-boronobenzoate”, and "Methyl p-boronobenzoate" .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It can also undergo copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .科学的研究の応用
Drug Design and Delivery
Boronic acids and their esters, including 4-(1-(Methoxycarbonyl)cyclopropyl)phenylboronic acid, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Boronic acids, including 4-(1-(Methoxycarbonyl)cyclopropyl)phenylboronic acid, are used as relatively stable, readily prepared and generally environmentally benign organoboron reagents .
Rhodium-Catalyzed Intramolecular Amination
Phenylboronic acid, a similar compound to 4-(1-(Methoxycarbonyl)cyclopropyl)phenylboronic acid, is used as a reagent for Rhodium-catalyzed intramolecular amination .
Pd-Catalyzed Direct Arylation
Phenylboronic acid is also used for Pd-catalyzed direct arylation , a process that could potentially be applied to 4-(1-(Methoxycarbonyl)cyclopropyl)phenylboronic acid.
Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions
Phenylboronic acid is used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles . This application could potentially extend to 4-(1-(Methoxycarbonyl)cyclopropyl)phenylboronic acid.
6. Tandem-Type Pd (II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence 4-Methoxycarbonylphenylboronic acid, a compound similar to 4-(1-(Methoxycarbonyl)cyclopropyl)phenylboronic acid, is used as a reagent for tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
7. Copper-Mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids 4-Methoxycarbonylphenylboronic acid is also used for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
One-Pot ipso-Nitration of Arylboronic Acids
Another application of 4-Methoxycarbonylphenylboronic acid is in one-pot ipso-nitration of arylboronic acids , a process that could potentially be applied to 4-(1-(Methoxycarbonyl)cyclopropyl)phenylboronic acid.
Safety and Hazards
特性
IUPAC Name |
[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5,14-15H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPAWWRAWWJMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675253 |
Source


|
| Record name | {4-[1-(Methoxycarbonyl)cyclopropyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid | |
CAS RN |
1217501-08-0 |
Source


|
| Record name | 1-Methyl 1-(4-boronophenyl)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[1-(Methoxycarbonyl)cyclopropyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

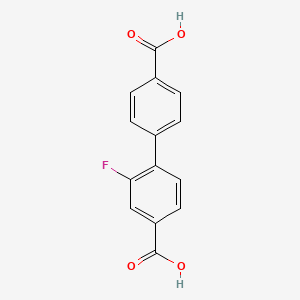
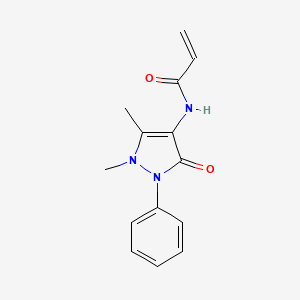
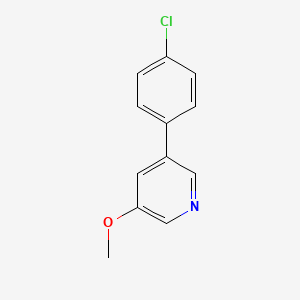
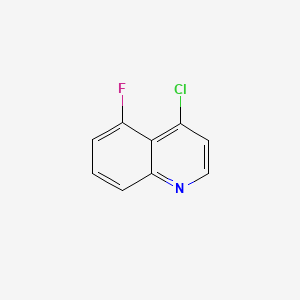
![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)
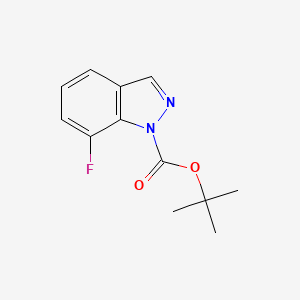

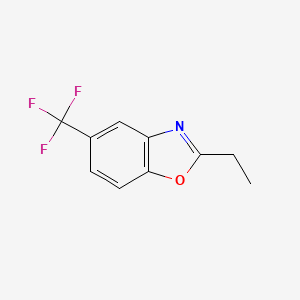
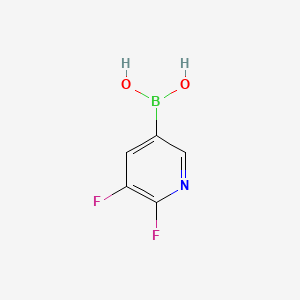
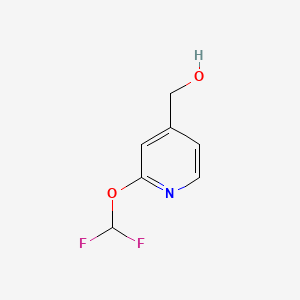

![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)

